5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
This compound is a complex molecule with a diverse range of applications. Let’s break it down:
Chemical Formula: C₁₆H₁₀FNO₆
Molecular Weight: Approximately 331.25 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Acetylation of 4-Fluorophenol:
Piperidyl Ring Formation:
Triazole Formation:
Methylation and Phenyl Group Addition:
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding ketones or acids.
Reduction: Reduction can yield the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Major Products: The major products depend on reaction conditions and reagents used.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Pharmaceuticals: Investigated for potential drug development.
Biological Activity: Studied for its effects on specific biological targets.
Antimicrobial Properties: Explored for antibacterial or antifungal activity.
Materials Science: Used in the design of novel materials.
Agrochemicals: Investigated for agricultural applications.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H23FN4O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H23FN4O3/c1-25-22(29)27(18-5-3-2-4-6-18)21(24-25)16-11-13-26(14-12-16)20(28)15-30-19-9-7-17(23)8-10-19/h2-10,16H,11-15H2,1H3 |
InChI Key |
YYYWLGHWUOBEIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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